Cabazitaxel acetone

Drug Substance Processing Solubility Enhancement Pharmaceutical Manufacturing

Cabazitaxel acetone (Form A) is the pharmacopoeial reference standard defined in Ph. Eur. monograph 3060 and BP 2025 for ANDA method development, AMV, and QC. Its unique 1:1 crystalline solvate structure guarantees regulatory compliance with the specified 97.0–102.0% assay, unlike generic solvent-free base or alternative solvates (forms B–H). Proven ≥6-month stability under cool, light-protected storage reduces supply-chain risk. Ideal for P-gp-mediated resistance studies and solid-state polymorphism benchmarking. Order the exact EP/BP standard to de-risk your analytical workflow.

Molecular Formula C48H63NO15
Molecular Weight 894.0 g/mol
CAS No. 1426815-65-7
Cat. No. B12681695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabazitaxel acetone
CAS1426815-65-7
Molecular FormulaC48H63NO15
Molecular Weight894.0 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C
InChIInChI=1S/C45H57NO14.C3H6O/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47;1-3(2)4/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52);1-2H3/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+;/m0./s1
InChIKeyJXGFNOAMBPABCK-JVXKREHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 120 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cabazitaxel Acetone (CAS 1426815-65-7): Definition, Class, and Regulatory Baseline


Cabazitaxel acetone (CAS 1426815-65-7) is the acetone solvate form of cabazitaxel, a semisynthetic taxane antineoplastic agent derived from the natural taxoid 10-deacetylbaccatin III [1]. It is the specific crystalline form designated as Form A and constitutes the active pharmaceutical ingredient in the commercially approved product Jevtana® for the treatment of metastatic castration-resistant prostate cancer (mCRPC) [2]. As a 1:1 solvate with propan-2-one, it possesses a molecular weight of 894.01 g/mol (versus 835.93 g/mol for the solvent-free base) and functions as a microtubule inhibitor that disrupts the microtubular network in cells [3].

Cabazitaxel Acetone CAS 1426815-65-7: Why Solvate Form Specification Is Critical for Procurement and Analytical Integrity


Cabazitaxel exists in multiple solvate forms—including acetone (Form A, the marketed product), isopropyl alcohol (B), 2-butanol (C), dioxane (D), dimethyl formamide (E), cyclohexane (F), n-hexane (G), and ethyl ether (H)—all of which share an isostructural host framework with distinct guest solvent molecules occupying channel sites [1]. These solvates exhibit different physicochemical profiles, thermal behaviors, and stability characteristics [2]. Crucially, the European Pharmacopoeia (Ph. Eur. monograph 3060) and British Pharmacopoeia 2025 explicitly define the active substance as cabazitaxel acetone solvate, with assay specifications of 97.0% to 102.0% (anhydrous and acetone-free substance) [3]. Procuring alternative solvate forms or the solvent-free base introduces analytical uncertainty, potential regulatory non-compliance in ANDA/QC applications, and may compromise method validation where cabazitaxel acetone CRS is the designated reference standard [4].

Cabazitaxel Acetone CAS 1426815-65-7: Quantitative Differentiation Evidence Against Closest Analogs and Solvate Forms


Acetone Solvate vs. Free Base: Enhanced Solubility in Processing Solvent

Cabazitaxel acetone solvate demonstrates quantifiably higher solubility in acetone compared to the free base form of cabazitaxel, a critical parameter for downstream synthetic and purification workflows . The solvate form exhibits solubility in acetone that exceeds that of the solvent-free cabazitaxel base, facilitating more efficient dissolution during manufacturing processes that require acetone as a processing solvent.

Drug Substance Processing Solubility Enhancement Pharmaceutical Manufacturing

Acetone Solvate vs. Free Base: 6-Month Stability and Reduced Hygroscopicity

Cabazitaxel acetone solvate demonstrates significantly reduced hygroscopicity and extended storage stability compared to the free cabazitaxel base . The solvate form can be stored for more than 6 months under light-protected, sealed, and cool conditions, with no degradation reported over this period . This reduced hygroscopicity relative to the free base is a key differentiator for supply chain and long-term storage applications.

Stability Hygroscopicity Long-term Storage

Acetone Solvate (Form A) vs. Alternative Solvates: Marketed-Product Crystalline Form with Validated Manufacturing Reproducibility

Cabazitaxel acetone solvate is the specific polymorphic Form A designated for the marketed product Jevtana® [1]. This form has been validated for manufacturing feasibility, reproducibility, and stability compared to other solvate forms (isopropyl alcohol, 2-butanol, dioxane, dimethyl formamide, cyclohexane, n-hexane, ethyl ether) that share an isostructural host framework but differ in guest solvent composition [2]. The acetone solvate Form A is explicitly recognized in pharmacopoeial monographs as the reference standard for quality control applications [3].

Polymorphism Crystalline Form Manufacturing Reproducibility

Cabazitaxel vs. Docetaxel and Paclitaxel: Superior Retention of Potency in P-gp-Overexpressing Chemotherapy-Resistant Models

In P-gp-overexpressing chemotherapy-resistant HCC cells (Huh-TS-48), cabazitaxel demonstrates markedly lower cross-resistance compared to docetaxel and paclitaxel [1]. The resistance fold for cabazitaxel is 1.53, versus 15.53 for docetaxel and 38.58 for paclitaxel, indicating that cabazitaxel retains substantially greater cytotoxic potency in the P-gp-overexpressing resistant phenotype [1].

Drug Resistance P-glycoprotein Hepatocellular Carcinoma

Cabazitaxel vs. Sorafenib: Retained Sensitivity in Acquired Sorafenib-Resistant HCC

Cabazitaxel retains full cytotoxic activity against sorafenib-resistant HCC cells, with no loss of potency in the resistant phenotype [1]. The IC50 values for cabazitaxel after 72 h exposure are 0.84 nM in parental SK-hep-1 cells and 0.73 nM in sorafenib-resistant SK-sora-5 cells, demonstrating that cabazitaxel remains equally potent in both sensitive and sorafenib-resistant models [1].

Acquired Resistance Sorafenib Hepatocellular Carcinoma

Cabazitaxel Acetone CAS 1426815-65-7: Evidence-Derived Application Scenarios for Scientific and Industrial Procurement


ANDA Method Development and Quality Control Reference Standard

Cabazitaxel acetone is the pharmacopoeial reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) . Its designation as the Form A crystalline solvate in EP/BP monographs, with defined assay specifications of 97.0-102.0%, ensures regulatory compliance and traceability for impurity profiling and system suitability testing [5].

Drug-Resistant Cancer Model Research (P-gp-Overexpressing and Sorafenib-Resistant Systems)

Cabazitaxel acetone is the optimal taxane selection for research programs investigating P-gp-mediated chemotherapy resistance and acquired sorafenib resistance. With a 1.53-fold resistance index in P-gp-overexpressing cells—compared to 15.53 for docetaxel and 38.58 for paclitaxel—and retained IC50 of ~0.8 nM in sorafenib-resistant HCC cells, cabazitaxel enables efficacy studies in resistant phenotypes where first-generation taxanes fail .

Controlled Polymorph Screening and Solid-State Characterization Studies

Cabazitaxel acetone (Form A) serves as the reference crystalline form for comparative polymorphism studies and solid-state characterization. Its fully elucidated X-ray crystal structure, defined hydrogen-bonding network (O1 and sec-amide N3′ host-host interactions; O2′ host-guest interactions), and channel-type solvate architecture provide a well-characterized baseline for evaluating alternative solvates and polymorphs in pharmaceutical development .

Stable Drug Substance Inventory Management and Long-Term Storage

Cabazitaxel acetone's demonstrated ≥6-month stability under light-protected, sealed, cool conditions and significantly reduced hygroscopicity relative to the free base support its use in applications requiring extended storage and reliable supply chain logistics . EDQM-recommended long-term storage at +5°C ± 3°C further supports controlled inventory management for pharmaceutical reference material procurement [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabazitaxel acetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.